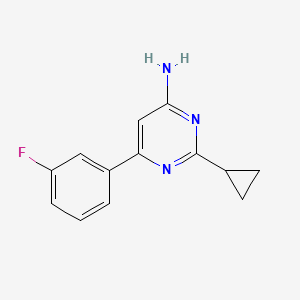
2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-amine
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-amine”, there are studies on the synthesis of related pyrimidine derivatives. For instance, one study describes the acid-catalysed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines .
Applications De Recherche Scientifique
Quantum Chemical Characterization of Pyrimidine Derivatives
Quantum chemistry methods were applied to investigate hydrogen bonding (HB) sites in pyrimidine compounds derivatives, including a focus on the pyrimidine nucleus as a major hydrogen bonding site. This study underscores the relevance of pyrimidine derivatives in understanding molecular interactions, which can be crucial for designing new compounds with desired chemical properties (Traoré et al., 2017).
Synthesis and Application in Antitumor Drugs
Research on phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, a derivative with close structural analogs to 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-amine, highlights its importance as an intermediate in antitumor drugs, specifically small molecular inhibitors of cancer. The synthesis from 6-chloropyrimidine-4-amine by acylation and nucleophilic substitution reveals the compound's potential in medicinal chemistry (Gan et al., 2021).
Crystal Structure Analysis of Pyrimidine Derivatives
The crystal structure of cyprodinil, a compound structurally related to this compound, was analyzed, revealing significant dihedral angles between the pyrimidine ring and other structural elements. This analysis is vital for understanding the molecular geometry that may influence the biological activity of similar compounds (Jeon et al., 2015).
Biotransformation in β-Secretase Inhibitors
The biotransformation of β-secretase inhibitors, including analogs structurally similar to this compound, was studied, highlighting an unusual metabolic pathway involving a ring-opening reaction followed by elimination and ring closure to form an imidazole ring. This research could provide insights into the metabolic fate of pyrimidine-containing compounds and their potential as therapeutic agents (Lindgren et al., 2013).
Synthesis of Radioligands for Pharmacological Studies
The synthesis of 3Hpropyl[2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amine, a novel potent radiolabeled analog of CRHR1 selective antagonist, demonstrates the application of pyrimidine derivatives in the development of radiotracers for positron emission tomography and pharmacological research, enhancing the understanding of receptor dynamics in disease states (Hsin et al., 2000).
Orientations Futures
The future research directions could involve further exploration of the biological activities of “2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-amine” and related compounds, as well as the development of synthesis methods for this compound. Given the biological activities exhibited by related pyrimidine derivatives, this compound could potentially be studied for its pharmaceutical applications .
Propriétés
IUPAC Name |
2-cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3/c14-10-3-1-2-9(6-10)11-7-12(15)17-13(16-11)8-4-5-8/h1-3,6-8H,4-5H2,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQFKFARAHMZAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N)C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide](/img/structure/B1464506.png)
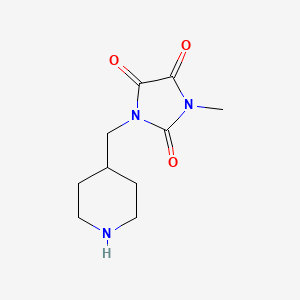
![3-chloro-N-[3-(diethylamino)propyl]pyrazin-2-amine](/img/structure/B1464510.png)
![3-chloro-N-[2-(pyridin-2-yl)ethyl]pyrazin-2-amine](/img/structure/B1464511.png)
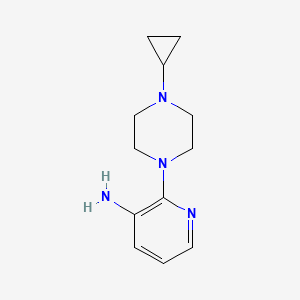
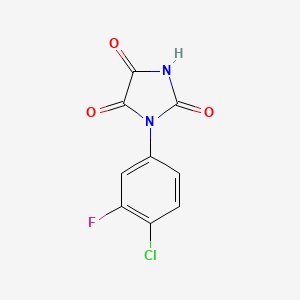
![2-[4-(aminomethyl)piperidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1464518.png)
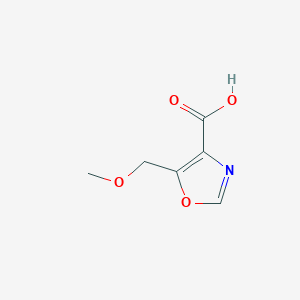
![Methyl 2-[(6-chloropyrimidin-4-yl)amino]-3-methylbutanoate](/img/structure/B1464520.png)
![2-[3-(aminomethyl)piperidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1464521.png)


![4-[(3-Chloropyrazin-2-yl)amino]cyclohexan-1-ol](/img/structure/B1464528.png)
![3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrazin-2-amine](/img/structure/B1464529.png)